2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
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Overview
Description
2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is an organic compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzodioxane ring system, which is a common pharmacophore in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid typically involves the following steps:
Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzodioxane ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzodioxane derivatives.
Scientific Research Applications
2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzodioxane ring system can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A parent compound with similar structural features.
6-Acetyl-1,4-benzodioxane: Another derivative with an acetyl group instead of an acetic acid moiety.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide: A compound with a sulfonamide group, studied for its antibacterial properties.
Uniqueness
2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetic acid moiety enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-7-4-9-10(15-3-2-14-9)5-8(7)6-11(12)13/h4-5H,2-3,6H2,1H3,(H,12,13) |
InChI Key |
YJFGXNYFYALAFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)O)OCCO2 |
Origin of Product |
United States |
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